Hemicholinium
Description
Hemicholinium-3 (HC-3) is a competitive, high-affinity inhibitor of the sodium-dependent choline transporter (CHT1/SLC5A7), which is critical for acetylcholine (ACh) synthesis in cholinergic neurons . By blocking choline uptake, HC-3 depletes presynaptic ACh stores, leading to impaired neuromuscular and synaptic transmission. Its molecular formula is C₂₄H₃₄Br₂N₂O₄, with a molecular weight of 574.35 g/mol and a Ki value of 25 nM for CHT1 inhibition . HC-3 has been widely used to study cholinergic systems in models ranging from isolated tissues to transgenic mice .
Structure
2D Structure
3D Structure
Properties
CAS No. |
16478-59-4 |
|---|---|
Molecular Formula |
C24H34N2O4+2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol |
InChI |
InChI=1S/C24H34N2O4/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24/h5-12,27-28H,13-18H2,1-4H3/q+2 |
InChI Key |
JIWUESGGKYLPPG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |
Synonyms |
Hemicholinium Hemicholinium 3 |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacological Research
Mechanism of Action
Hemicholinium-3 inhibits the transport of choline into presynaptic neurons, thereby reducing the synthesis of ACh. This mechanism has made HC-3 a valuable tool in studying cholinergic signaling pathways and their implications in various neurological conditions.
Facilitation of ACh Release
Interestingly, studies have shown that HC-3 can facilitate ACh release under certain conditions, suggesting a complex role in synaptic transmission. For instance, it has been observed to potentiate ACh release at both excitatory and inhibitory synapses in the model organism Aplysia californica . This dual action may provide insights into cholinergic modulation during different physiological states.
Toxicology and Antidote Research
Protection Against Organophosphate Poisoning
HC-3 has been investigated for its potential protective effects against organophosphate poisoning, which is known to inhibit AChE (acetylcholinesterase) and lead to excessive accumulation of ACh. Research indicates that intraventricular administration of HC-3 can protect against lethal doses of soman, a type of organophosphate, by inhibiting ACh synthesis . This suggests that HC-3 could serve as a physiological antagonist to organophosphate toxicity.
Pharmacological Studies in Animal Models
Research Tool for Cholinergic Studies
this compound-3 is widely utilized as a research tool in both animal and in vitro experiments to explore cholinergic systems. Its ability to selectively inhibit choline uptake makes it an essential compound for studying the dynamics of ACh release and its physiological effects .
Case Studies and Experimental Findings
Several studies have documented the effects of HC-3 on various animal models. For example:
- In one study involving cats, HC-3 was shown to facilitate slow-wave sleep while abolishing paradoxical sleep, indicating its influence on sleep patterns through cholinergic mechanisms .
- Another investigation demonstrated that HC-3 could modulate learning behaviors in mice when administered alongside anticholinergic drugs .
Potential Therapeutic Applications
While this compound is primarily used for research purposes, its pharmacological properties suggest potential therapeutic applications:
- Neurological Disorders: Given its role in modulating ACh levels, HC-3 could have implications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease or other forms of dementia.
- Anticonvulsant Properties: The mixed anticholinergic and anti-NMDA properties observed with this compound derivatives may provide avenues for developing anticonvulsant treatments for nerve agent casualties .
Summary Table of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | Study of cholinergic signaling and synaptic transmission | Potentiates ACh release; facilitates slow-wave sleep |
| Toxicology | Investigation as a protective agent against organophosphate poisoning | Protects against soman toxicity via ACh synthesis inhibition |
| Animal Model Research | Tool for exploring cholinergic systems | Used extensively in studies involving synaptic dynamics |
| Potential Therapeutics | Implications for treating neurological disorders and developing anticonvulsants | May help in managing cholinergic dysfunctions; mixed properties beneficial |
Comparison with Similar Compounds
Modifications to the Quaternary Nitrogen
Substitutions on the quaternary nitrogen of HC-3 can alter both the potency and specificity of its effects:
- Benzyl-substituted analogs : Replacement of a methyl group with a benzyl group introduces ganglionic blocking activity alongside choline uptake inhibition .
- α,α-Dimethyl groups on the choline moiety : This modification adds curare-like neuromuscular blocking properties, expanding the compound’s mechanism beyond CHT1 inhibition .
- N-Methylpiperidine analogs : These retain HC-3-like neuromuscular blocking activity but lack specificity for choline transport .
Alterations to the Biphenyl Core
The biphenyl moiety in HC-3 acts as a spacer to optimize interactions with CHT1. Modifications to this region (e.g., shortening or lengthening the biphenyl chain) reduce activity, highlighting its role in maintaining optimal distances between pharmacophoric groups .
Functional Group Additions
- β-Picoline derivatives : These analogs inhibit acetylcholinesterase (AChE) in addition to CHT1, demonstrating dual mechanisms of action .
- γ-Hydroxyl derivatives : These show significantly reduced activity, emphasizing the importance of β-hydroxyl groups for HC-3-like effects .
Comparison with Pharmacologically Similar Compounds
Bretylium
- Mechanism: Bretylium blocks norepinephrine release by inhibiting acetylcholine-mediated sympathetic terminal activation, unlike HC-3, which targets ACh synthesis .
Choline Uptake Inhibitors
- Triethylcholine : A choline analog that competes for CHT1 but requires phosphorylation to act as a false transmitter. Unlike HC-3, its effects are delayed and dependent on metabolic activation .
Key Research Findings
Pharmacodynamic Profiles
Behavioral and Physiological Effects
- HC-3 : Causes aggressive behavior in rats and respiratory depression in mice due to ACh depletion .
- HC-15 (analog) : Shows reduced neuromuscular blocking efficacy compared to HC-3, likely due to altered choline affinity .
- Benzyl-HC-3 : Induces hypotension in dogs via ganglionic blockade, a side effect absent in HC-3 .
Species and Tissue Variability
- Human vs. Rodent CHT1 : [³H]HC-3 binding studies show similar affinities (Kd ~10 nM in humans vs. 31 nM in electric organ synaptosomes), supporting translational relevance .
- Developmental Differences : In rats, CHT1 density increases postnatally, peaking at day 21, with regional variations (striatum > cortex) .
Clinical and Experimental Considerations
- Purity Concerns : Commercial HC-3 samples vary in purity, affecting outcomes in high-affinity choline uptake assays .
- Toxicity : HC-3 accumulation in the lungs may disrupt surfactant synthesis, exacerbating respiratory failure .
- Diagnostic Use: [³H]HC-3 binding serves as a marker for presynaptic cholinergic terminals in Alzheimer’s disease models .
Preparation Methods
Tertiary this compound Analogs
To improve central nervous system (CNS) penetration, researchers synthesized tertiary analogs by replacing one quaternary ammonium group with a tertiary amine. This modification aimed to reduce polarity while retaining choline uptake inhibition. Key steps included:
-
Reductive alkylation of dimethylaminoethanol with ketone precursors.
-
Selective N-demethylation using cyanogen bromide to yield tertiary amines.
-
Purification via ion-exchange chromatography to isolate the desired tertiary product.
Despite enhanced CNS bioavailability, tertiary analogs exhibited reduced potency compared to HC-3, with Ki values increasing from 25 nM (HC-3) to >100 nM .
Stable Acetyl-seco-Hemicholinium-3 (AcHC-3) Analogs
HC-3’s instability in basic media prompted the development of hydrolytically resistant analogs. Three AcHC-3 derivatives were synthesized by substituting the acetylcholine-like moieties:
| Analog | Substituent | Stability Profile |
|---|---|---|
| Ether analog | 2-ethoxyethyltrimethylammonium | Stable at pH 7.4 for >24 hours |
| Ketone analog | 4-oxopentyltrimethylammonium | Resistant to esterase hydrolysis |
| Alkane analog | n-pentyltrimethylammonium | No hemiacetal formation |
These analogs retained HC-3’s inhibitory activity against high-affinity choline uptake (HACU) while addressing stability limitations.
Synthetic Challenges and Optimization
Stability Considerations
HC-3’s susceptibility to hydrolysis necessitated precise control of reaction conditions:
Purification Techniques
Early HC-3 batches contained up to 15% impurities due to:
-
Incomplete hemiacetal formation
-
Residual dimethylaminoethanol byproducts
Modern protocols employ:
-
High-performance liquid chromatography (HPLC) using C18 columns and 0.1% trifluoroacetic acid mobile phase.
Analytical Characterization
Critical quality control parameters for HC-3 synthesis include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | NMR integration | ≥98% by proton integration |
| Chiral integrity | Polarimetric analysis | [α]D²⁵ = +12.5° (c=1, H₂O) |
| Water content | Karl Fischer titration | ≤0.5% w/w |
| Residual solvents | GC-MS headspace analysis | <500 ppm total |
Mass spectrometry (ESI-MS) confirms molecular identity with m/z 573.1 [M-Br]⁺ and 575.1 [M-Br+2]⁺.
Scale-Up and Industrial Production
Industrial HC-3 synthesis faces challenges in:
-
Bromide counterion management : Excess bromide ions reduce yield via precipitation.
-
Solvent selection : Ethanol/water mixtures (4:1 v/v) optimize solubility and crystallization kinetics.
A typical pilot-scale batch (100 g) achieves 65–70% yield after purification, with production costs dominated by brominated precursors (∼$450/kg) .
Q & A
Q. What experimental methodologies are recommended for assessing Hemicholinium-3’s inhibition of high-affinity choline uptake (HACU)?
Radioligand binding assays using [³H]this compound-3 are the gold standard. Key steps include:
- Preparing brain membrane homogenates (e.g., striatal tissue) to preserve cholinergic terminal integrity .
- Validating binding specificity via competition assays with excess unlabeled this compound-3 or choline analogs .
- Optimizing assay conditions (pH 7.4, 25 mM NaCl, 22°C) to mimic physiological environments and ensure reproducible results .
Q. How can researchers validate the specificity of this compound-3 as a choline transporter inhibitor in in vitro models?
- Perform pharmacological profiling by testing this compound-3 against unrelated transporters (e.g., monoamine transporters) to rule off-target effects .
- Use knockout models or siRNA targeting choline transporters to confirm activity loss in the presence of this compound-3 .
- Compare inhibition kinetics (e.g., IC₅₀ values) across species (rat vs. human) to assess cross-species consistency .
Q. What are the critical controls required when measuring this compound-3’s effects on acetylcholine (ACh) release in neuronal preparations?
- Include choline supplementation controls to reverse this compound-3-induced ACh depletion, confirming mechanism-specific effects .
- Validate neuronal viability post-treatment using lactate dehydrogenase (LDH) assays to exclude cytotoxicity .
- Pair with positive controls (e.g., vesamicol for ACh storage blockade) to contextualize results .
Advanced Research Questions
Q. How can autoradiography with [³H]this compound-3 elucidate developmental changes in cholinergic terminals?
- Section brain tissues at critical developmental stages (e.g., postnatal days 0–21 in rats) and quantify binding density gradients (e.g., rostral-to-caudal progression) .
- Co-stain with acetylcholinesterase (AChE) to confirm anatomical overlap of binding sites and cholinergic activity .
- Use image analysis software (e.g., ImageJ) to map regional heterogeneity (e.g., lateral vs. medial striatum) and compare maturation rates .
Q. What strategies resolve discrepancies in reported this compound-3 IC₅₀ values across studies?
- Standardize assay variables: Ionic strength (Na⁺ concentration), pH, and temperature significantly alter binding affinity .
- Validate tissue-specific differences: Striatal preparations yield higher binding site density (Bmax = 82 fmol/mg protein) than cortical regions, affecting potency calculations .
- Replicate findings in multiple models (e.g., cell lines vs. primary neurons) to identify model-dependent variability .
Q. How should researchers design studies to investigate this compound-3’s cross-reactivity with non-cholinergic systems?
- Conduct broad-spectrum receptor profiling (e.g., γ-aminobutyric acid (GABA), glutamate receptors) using radioligand displacement assays .
- Test this compound-3 in sympathectomized models to isolate cholinergic vs. adrenergic effects .
- Combine electrophysiology (e.g., patch-clamp) with microdialysis to assess direct vs. indirect modulation of neurotransmitter release .
Q. What methodological approaches address contradictory findings in this compound-3’s effects on neuromuscular junctions (NMJs)?
- Compare in vivo (e.g., rodent NMJ stimulation) and ex vivo (e.g., isolated nerve-muscle preparations) models to reconcile dose-response differences .
- Evaluate temporal effects: Pre-incubation time with this compound-3 impacts ACh synthesis inhibition kinetics .
- Use genetic models (e.g., choline transporter overexpression) to clarify concentration-dependent vs. transporter-saturation effects .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound-3 binding studies?
- Report detailed protocols for tissue homogenization (e.g., centrifugation speed, buffer composition) to minimize variability .
- Include saturation and Scatchard plots to validate single-site binding kinetics (KD ~10 nM in human striatum) .
- Share raw autoradiography data and region-of-interest (ROI) definitions for cross-lab validation .
Q. What statistical methods are appropriate for analyzing regional heterogeneity in [³H]this compound-3 binding?
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare binding densities across brain regions .
- Use linear regression to correlate binding site density with AChE activity or choline acetyltransferase (ChAT) levels .
- Employ cluster analysis to identify developmental or pathological binding patterns (e.g., in neurodegenerative models) .
Experimental Design Considerations
Q. What are the ethical and practical guidelines for using this compound-3 in animal studies?
- Adhere to institutional animal care protocols for neuromuscular blocking agents, including humane endpoints for respiratory distress .
- Minimize sample size using power analysis (e.g., G*Power) based on effect sizes from prior autoradiography studies .
- Justify dose selection via pilot studies to avoid non-specific effects at high concentrations (>1 µM) .
Q. Q. How can researchers optimize in vivo delivery of this compound-3 for central nervous system (CNS) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
